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molecular formula C8H16N2 B8602900 (R)-N-Methylquinuclidin-3-amine

(R)-N-Methylquinuclidin-3-amine

Cat. No. B8602900
M. Wt: 140.23 g/mol
InChI Key: UWBYHCLTULMDDX-QMMMGPOBSA-N
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Patent
US04657911

Procedure details

A mixture of 33.3 g of 3-(N-methyl N-benzylamino)quinuclidine and 16 g of palladium on charcoal at 10% (50% humidity) in 500 ml of ethanol is heated in an autoclave at 80° C. for 6 hours 30 minutes and under a hydrogen pressure of 6 bars. Then it is filtered, the solvent is evaporated (under a good vacuum and when cold) and the residue is distilled (Boiling point [24 mm/Hg]=110° C.). Thus the expected product is obtained with a yield of 43%.
Name
3-(N-methyl N-benzylamino)quinuclidine
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:10]1[CH:15]2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1)CC1C=CC=CC=1>[Pd].C(O)C>[CH3:1][NH:2][CH:10]1[CH:15]2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1

Inputs

Step One
Name
3-(N-methyl N-benzylamino)quinuclidine
Quantity
33.3 g
Type
reactant
Smiles
CN(CC1=CC=CC=C1)C1CN2CCC1CC2
Name
Quantity
16 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then it is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated (under a good vacuum and when cold) and the residue
DISTILLATION
Type
DISTILLATION
Details
is distilled (Boiling point [24 mm/Hg]=110° C.)

Outcomes

Product
Name
Type
product
Smiles
CNC1CN2CCC1CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04657911

Procedure details

A mixture of 33.3 g of 3-(N-methyl N-benzylamino)quinuclidine and 16 g of palladium on charcoal at 10% (50% humidity) in 500 ml of ethanol is heated in an autoclave at 80° C. for 6 hours 30 minutes and under a hydrogen pressure of 6 bars. Then it is filtered, the solvent is evaporated (under a good vacuum and when cold) and the residue is distilled (Boiling point [24 mm/Hg]=110° C.). Thus the expected product is obtained with a yield of 43%.
Name
3-(N-methyl N-benzylamino)quinuclidine
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:10]1[CH:15]2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1)CC1C=CC=CC=1>[Pd].C(O)C>[CH3:1][NH:2][CH:10]1[CH:15]2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1

Inputs

Step One
Name
3-(N-methyl N-benzylamino)quinuclidine
Quantity
33.3 g
Type
reactant
Smiles
CN(CC1=CC=CC=C1)C1CN2CCC1CC2
Name
Quantity
16 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then it is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated (under a good vacuum and when cold) and the residue
DISTILLATION
Type
DISTILLATION
Details
is distilled (Boiling point [24 mm/Hg]=110° C.)

Outcomes

Product
Name
Type
product
Smiles
CNC1CN2CCC1CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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